1-Pyridin-3-ylsulfonylazocane

Description

Significance of Eight-Membered N-Heterocyclic Ring Systems (Azocanes) in Organic Synthesis and Chemical Space Exploration

Eight-membered N-heterocyclic ring systems, such as azocane (B75157), represent a fascinating and challenging area of organic synthesis. Azocane, a saturated eight-membered ring containing seven carbon atoms and one nitrogen atom, possesses unique conformational flexibility and ring strain, which imparts distinct chemical reactivity. wikipedia.org While azocane itself has limited direct applications, its derivatives are crucial intermediates in the synthesis of pharmaceutically important molecules. wikipedia.org

The significance of the azocane scaffold is highlighted by its presence in various natural products and bioactive molecules. researchgate.net For instance, the azocane ring system is a core structural feature in certain alkaloids, underscoring its relevance in medicinal and pharmaceutical chemistry. researchgate.net The development of efficient synthetic routes to functionalized azocanes is an active area of research, with modern strategies like rhodium-catalyzed cycloaddition-fragmentation offering new pathways to these complex structures. acs.org The exploration of azocane-containing compounds contributes to the expansion of accessible chemical space, providing novel scaffolds for drug discovery and development. semanticscholar.org

Role and Versatility of Pyridine (B92270) Motifs in Contemporary Chemical Design

The pyridine ring is one of the most ubiquitous heterocyclic scaffolds in the field of drug design and medicinal chemistry. nih.govresearchgate.net This six-membered aromatic heterocycle is a fundamental component in a vast number of natural products, including vitamins like niacin, and is a "privileged" structure in the synthesis of new pharmaceuticals. nih.govresearchgate.net The widespread use of pyridine motifs stems from their ability to significantly influence the pharmacological properties of a molecule. nih.govresearchgate.net

Incorporating a pyridine ring can enhance a compound's biochemical potency, improve its metabolic stability, and increase water solubility, which are all critical parameters for drug efficacy. nih.govauctoresonline.org The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a base, facilitating interactions with biological targets. auctoresonline.org It is estimated that pyridine or its derivatives are present in a significant percentage of FDA-approved heterocyclic drugs, a testament to their versatility and importance in modern chemical design. auctoresonline.org The pyridine scaffold is found in drugs with a wide range of therapeutic applications, including antimicrobial, antiviral, and anticancer agents. nih.gov

Structural Overview and Research Context of 1-Pyridin-3-ylsulfonylazocane

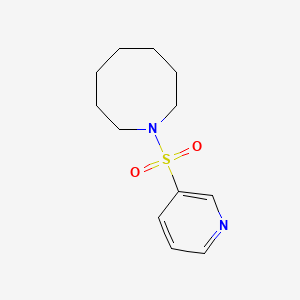

This compound is a chemical compound that integrates the structural features of both the azocane and pyridine rings. Its structure consists of an azocane ring where the nitrogen atom is bonded to a sulfonyl group, which is in turn attached to the 3-position of a pyridine ring. This specific arrangement of moieties results in a molecule with the chemical formula C₁₂H₁₈N₂O₂S.

As a research compound, this compound is of interest for its potential to be used in the synthesis of more complex molecules. The combination of the flexible, saturated azocane ring with the rigid, aromatic pyridine-3-sulfonyl group creates a unique chemical entity with specific steric and electronic properties. While detailed research findings on this specific compound are not extensively published, its constituent parts are well-studied in medicinal and synthetic chemistry. The pyridin-3-ylsulfonyl moiety, for example, is a feature in various other research compounds. nih.govnih.govchemicalbook.com

Table 1: Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₂H₁₈N₂O₂S |

| Molecular Weight | 254.35 g/mol |

Structure

3D Structure

Properties

IUPAC Name |

1-pyridin-3-ylsulfonylazocane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2S/c15-17(16,12-7-6-8-13-11-12)14-9-4-2-1-3-5-10-14/h6-8,11H,1-5,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWXLVRGEZPJLDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CCC1)S(=O)(=O)C2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Pyridin 3 Ylsulfonylazocane and Analogous Structures

Established Synthetic Routes to Azocane (B75157) Ring Systems

The synthesis of the eight-membered azocane ring is a significant challenge in organic chemistry. Several key methodologies have been developed to construct this heterocyclic scaffold, which is present in various biologically significant molecules.

Metal-Catalyzed Cycloaddition-Fragmentation Strategies for Azocane Formation

A notable and modular method for accessing substituted azocanes involves a rhodium-catalyzed cycloaddition-fragmentation process. nih.govacs.org This strategy utilizes readily available N-cyclopropylacrylamides as starting materials. In the presence of a phosphine-ligated cationic Rh(I) catalyst and a carbon monoxide (CO) atmosphere, a directed generation of a rhodacyclopentanone intermediate occurs. nih.govbris.ac.uk The amide directing group controls the regioselective insertion of Rh and CO into the less hindered proximal C–C bond of the cyclopropane (B1198618) ring. nih.gov

Subsequent migratory insertion of the tethered alkene into the rhodacyclopentanone intermediate forms a bicyclic rhodium complex. bris.ac.uk Instead of undergoing reductive elimination, this intermediate proceeds through a β-hydride elimination followed by C-H reductive elimination, which opens up the ring system to yield the functionalized azocane. bris.ac.uk This sequence effectively acts as a formal (7+1) cycloaddition. bris.ac.uk Studies have shown that a range of substrates with alkyl, aryl, or amino substituents can undergo this cyclization smoothly to provide the target azocanes in good to excellent yields. acs.org

Table 1: Rhodium-Catalyzed Synthesis of Substituted Azocanes

| Entry | Substrate | Product (Yield %) |

|---|---|---|

| 1 | N-cyclopropylacrylamide | Azocan-2-one (74%) |

| 2 | N-cyclopropyl-3-phenylacrylamide | 4-Phenylazocan-2-one (85%) |

| 3 | N-cyclopropyl-3-(p-tolyl)acrylamide | 4-(p-tolyl)azocan-2-one (90%) |

| 4 | N-cyclopropyl-3-(n-butyl)acrylamide | 4-(n-butyl)azocan-2-one (78%) |

Data compiled from research on Rh-catalyzed cycloaddition–fragmentation strategies. acs.org

Ring-Expansion Approaches for Azocane Derivatives (e.g., from Piperidines)

Ring-expansion strategies provide another powerful avenue to azocane derivatives, often starting from more readily available smaller rings like piperidines. One such method involves a metal-free, two-atom ring expansion. This process begins with 2-(trifluoropropan-2-ol) piperidines, which undergo a transformation via a bicyclic azetidinium intermediate. nih.govresearchgate.net The subsequent nucleophilic opening of this strained intermediate by various nucleophiles—such as amines, alcoholates, or halides—affords α-trifluoromethyl azocanes with excellent regio-, diastereo-, and enantioselectivity. nih.gov

Another significant advancement is the palladium-catalyzed two-carbon ring expansion of 2-alkenyl piperidines. chemrxiv.orgnorthumbria.ac.ukrsc.org This rearrangement proceeds under mild conditions and demonstrates tolerance for a variety of functional groups. A key advantage of this method is its ability to occur with high enantioretention, making it valuable for the synthesis of chiral azocanes. northumbria.ac.ukrsc.org The resulting azocane products are versatile scaffolds suitable for further chemical modifications. chemrxiv.org

Utilization of Key Building Blocks in Azocane Scaffold Assembly (e.g., aminoacetophenones)

Diversity-oriented synthesis (DOS) strategies have identified aminoacetophenones as valuable and versatile building blocks for creating libraries of complex molecules, including azocanes. mdpi.comnih.gov A straightforward approach involves the reaction of an aminoacetophenone with cinnamoyl chloride in the presence of a base like triethylamine (B128534) to produce an N-cinnamoyl amide derivative. mdpi.com

In a key step, this amide precursor is treated with a strong base, such as potassium tert-butoxide (t-BuOK), which initiates an intramolecular cyclization to form a highly functionalized azocane derivative. mdpi.comresearchgate.net This method is notable for its efficiency and for providing direct access to complex azocane structures that would otherwise require lengthy synthetic sequences or the use of metal catalysts. mdpi.com

Synthesis of Pyridyl-Sulfonyl Linkages

The formation of the 1-pyridin-3-ylsulfonylazocane molecule requires the creation of a stable sulfonamide bond between the pyridine-3-sulfonyl moiety and the nitrogen atom of the azocane ring. This is typically achieved by reacting pyridine-3-sulfonyl chloride with the pre-formed azocane.

Sulfonylation Strategies for Pyridine (B92270) Functionalization

Attaching a sulfonyl group directly to the pyridine ring is a critical step. Direct C-H functionalization of pyridine has historically been challenging due to the intrinsic electronic properties of the heterocycle. d-nb.infonih.gov Modern methods have overcome many of these difficulties.

One effective one-pot protocol for the C4-selective sulfonylation of pyridines involves activation of the pyridine ring with triflic anhydride (B1165640) (Tf₂O). d-nb.infochemrxiv.org This is followed by the addition of a sulfinic acid salt, mediated by a specific base. d-nb.info Research has shown that while bases like DABCO can lead to a mixture of C2 and C4 isomers, the use of N-methylpiperidine as the base in a chloroform (B151607) solvent can achieve high regioselectivity for the desired C4-sulfonylated product. d-nb.infochemrxiv.org

Table 2: Effect of Base and Solvent on Regioselectivity of Pyridine Sulfonylation

| Entry | Base | Solvent | C4:C2 Ratio |

|---|---|---|---|

| 1 | DABCO | CH₂Cl₂ | 70:30 |

| 2 | DABCO | CHCl₃ | 78:22 |

| 3 | N-Methylpiperidine | CH₂Cl₂ | 83:17 |

| 4 | N-Methylpiperidine | CHCl₃ | 95:5 |

Data adapted from studies on base-mediated C-H sulfonylation. chemrxiv.org

Other advanced strategies include a traceless nucleophile approach for C5-selective sulfonylation and the sulfonylation of pyridyl phosphonium (B103445) salts with sulfinate salts in aqueous media to access 4-pyridyl sulfones. nih.govacs.org These methods provide a robust toolbox for creating the necessary pyridyl-sulfonyl precursors. nih.gov

Formation of N-Sulfonylated Heterocyclic Moieties

The final key transformation is the formation of the sulfonamide linkage. This is typically accomplished through the reaction of a sulfonyl chloride with a primary or secondary amine. In the context of this compound, the key precursor, pyridine-3-sulfonyl chloride, is required. It can be synthesized from pyridine-3-sulfonic acid by heating with phosphorus pentachloride and phosphorus oxychloride, or from 3-aminopyridine (B143674) via a diazotization reaction followed by a sulfonyl chlorination. chemicalbook.comgoogle.com

Once pyridine-3-sulfonyl chloride is obtained, it is reacted with azocane. The nitrogen atom of the azocane ring acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This addition is followed by the elimination of a chloride ion, typically in the presence of a non-nucleophilic base to neutralize the HCl byproduct, resulting in the formation of the stable N-S bond of the this compound product. blazingprojects.com This classic sulfonylation reaction is a reliable and widely used method for constructing sulfonamides from heterocyclic amines. blazingprojects.com

Advanced Synthetic Techniques and Green Chemistry Considerations

Modern synthetic chemistry emphasizes not only the successful construction of target molecules but also the elegance and efficiency of the synthetic route. This section delves into advanced techniques such as one-pot and multicomponent reactions, metal-free protocols, and the application of green chemistry principles and continuous flow technology to the synthesis of this compound and related scaffolds.

One-pot and multicomponent reactions (MCRs) represent a highly efficient strategy for the synthesis of complex molecules from simple starting materials in a single reaction vessel. mdpi.comacs.org This approach avoids the need for isolation and purification of intermediates, thereby saving time, solvents, and resources. nih.gov For the assembly of a scaffold like this compound, an MCR could conceivably bring together a pyridine-containing building block, a source of the sulfonyl group, and an azocane precursor in a single step.

While a specific MCR for this compound is not yet prominent in the literature, the synthesis of various nitrogen-containing heterocycles through MCRs is well-documented. For instance, novel pyridine derivatives have been synthesized via a one-pot, four-component reaction under microwave irradiation, demonstrating excellent yields and short reaction times. beilstein-journals.org Similarly, multicomponent reactions have been successfully employed for the synthesis of other complex heterocyclic systems, including imidazo[1,2-a]pyridines functionalized with azides and benzo-fused γ-lactams. mdpi.comd-nb.info The principles from these established MCRs can be adapted to design a convergent synthesis for the target molecule. A hypothetical three-component reaction could involve the condensation of a 3-sulfonylpyridine derivative, an amine, and a bifunctional component that forms the azocane ring.

The development of such MCRs for sulfonated heterocycles is an active area of research. For example, a three-component reaction of N-(arylsulfonyl)acrylamides, aryldiazonium tetrafluoroborates, and a sulfur dioxide source has been used to prepare sulfonated oxindoles. d-nb.info This highlights the potential for creating the pyridin-sulfonyl bond within a multicomponent setup.

| Reaction Type | Components | Resulting Scaffold | Key Advantages | Reference |

|---|---|---|---|---|

| Four-component reaction | p-formylphenyl-4-toluenesulfonate, ethyl cyanoacetate, acetophenone (B1666503) derivatives, ammonium (B1175870) acetate | Substituted Pyridines | Excellent yield, short reaction time, pure products. | beilstein-journals.org |

| Groebke–Blackburn–Bienaymé (GBB-3CR) | Isocyanide, aldehyde, α-amino-nitrogen containing heterocycle | Imidazo[1,2-a]pyridines | Versatile, access to fused heterocycles. | mdpi.com |

| Three-component reaction | N-(arylsulfonyl)acrylamides, aryldiazonium tetrafluoroborates, DABCO·(SO2)2 | Sulfonated Oxindoles | Incorporation of sulfonyl group in a multicomponent fashion. | d-nb.info |

The use of transition metals in catalysis, while powerful, can lead to product contamination with trace metals, which is a significant concern in the pharmaceutical industry. Consequently, there is a growing interest in the development of metal-free synthetic protocols. nih.govmdpi.com

For the synthesis of the pyridine core of this compound, several metal-free methods have been reported. These often involve cyclocondensation reactions. For example, highly substituted pyridines can be synthesized through a formal [2+2+2] cycloaddition of alkynes and nitriles mediated by a Brønsted acid under mild conditions. mdpi.com Another approach involves the base-promoted one-pot synthesis of 3,5-diaryl pyridines from aromatic terminal alkynes using benzamides as the nitrogen source. nih.gov

The formation of the azocane ring can also be achieved through metal-free methods. An unexpected synthesis of azepinone derivatives, which are seven-membered nitrogen heterocycles, has been reported through a metal-free photochemical cascade reaction. tudelft.nl This suggests the potential for using photochemical methods to construct larger nitrogen-containing rings.

The crucial sulfonamide linkage can also be formed under metal-free conditions. The reaction of a sulfonyl chloride with an amine is a classic metal-free transformation, though it can sometimes require harsh conditions. Greener, milder methods are actively being sought.

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. wikipedia.org Key metrics for evaluating the "greenness" of a synthesis include atom economy and the Environmental Factor (E-Factor). chembam.comacs.org

Atom Economy , developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. chembam.com An ideal reaction has 100% atom economy.

E-Factor , introduced by Roger Sheldon, is the ratio of the mass of waste generated to the mass of the product. acs.org A lower E-Factor indicates a greener process.

Applying these principles to the synthesis of this compound would involve choosing synthetic routes that maximize atom economy and minimize waste. For instance, addition reactions are inherently more atom-economical than substitution or elimination reactions. The use of catalytic reagents over stoichiometric ones is also a core principle. wikipedia.org

The choice of solvent is another critical aspect of green chemistry. Traditional organic solvents are often volatile, flammable, and toxic. Greener alternatives include water, supercritical fluids, and ionic liquids. The synthesis of sulfonamides has been demonstrated in environmentally benign media such as polyethylene (B3416737) glycol (PEG)-400 and even under solvent-free conditions. acs.org

| Metric | Traditional Synthesis | Greener Alternative | Improvement |

|---|---|---|---|

| Solvent | Dichloromethane (DCM) | Water or PEG-400 | Reduced toxicity and environmental impact. |

| Atom Economy | Moderate (byproducts like HCl are formed) | Higher (e.g., via an addition reaction) | Less waste generated per unit of product. |

| E-Factor | High (significant solvent and reagent waste) | Low | More sustainable process. |

Continuous flow chemistry has emerged as a powerful technology for the synthesis of fine chemicals and pharmaceuticals. acs.org In a flow reactor, reagents are continuously pumped through a network of tubes where the reaction occurs, offering precise control over reaction parameters such as temperature, pressure, and reaction time. This often leads to higher yields, improved safety, and easier scalability compared to traditional batch processes. thieme-connect.com

The synthesis of sulfonamides is well-suited to flow chemistry. A rapid and eco-friendly synthesis of a sulfonamide library has been described under flow conditions, demonstrating waste minimization and the use of green media. acs.org A multistep continuous flow process has also been developed for the manufacture of 5-bromo-N-(tert-butyl)pyridine-3-sulfonamide, a key intermediate for a pharmaceutical candidate. thieme-connect.com This process involves a magnesium-halogen exchange, sulfonylation, and reaction with an amine, all performed in a continuous manner. Such a strategy could be readily adapted for the synthesis of this compound.

Automation is another key trend in modern organic synthesis. Automated synthesis platforms can perform multiple reactions in parallel, accelerating the discovery and optimization of new synthetic routes and the generation of compound libraries for biological screening. The combination of flow chemistry with automation allows for the creation of highly efficient, self-optimizing synthetic systems. These technologies are being increasingly applied to the synthesis of complex heterocyclic scaffolds.

Chemical Reactivity and Mechanistic Investigations of 1 Pyridin 3 Ylsulfonylazocane

Reaction Mechanisms in Azocane (B75157) Ring Formation and Transformation

The synthesis of the azocane ring, an eight-membered nitrogen heterocycle, is a significant challenge in organic chemistry. Research has focused on developing modular and stereocontrolled methods, including cycloaddition-fragmentation strategies and ring-expansion reactions.

A modern and effective strategy for constructing substituted azocanes involves a rhodium-catalyzed cycloaddition–fragmentation process. acs.orgacs.org This method utilizes N-cyclopropylacrylamides as starting materials, which, in the presence of a cationic Rh(I) catalyst and a carbon monoxide (CO) atmosphere, generate key rhodacyclopentanone intermediates. acs.orgnih.gov These metallacycles are formed through the directed insertion of rhodium and CO into a C-C bond of the cyclopropane (B1198618) ring. acs.orgfigshare.com

The proposed mechanism, shown in Scheme 1, begins with the formation of the rhodacyclopentanone intermediate. This is followed by the insertion of the tethered alkene component into the acyl-rhodium bond. The final step is a fragmentation of the resulting rhodacycle to yield the eight-membered azocane ring. acs.org This atom-economical approach provides a modular entry into this important class of heterocycles. nih.gov The versatility of rhodacyclopentanones as "sp³-rich" metallacycle intermediates underpins a growing number of catalytic methods for generating complex scaffolds. nih.gov

Scheme 1: Proposed Mechanistic Pathway for Azocane Formation via a Rhodacyclopentanone Intermediate

Step 1: N-cyclopropylacrylamide + [Rh(I)] + CO → Rhodacyclopentanone Intermediate

↓

Step 2: Intramolecular Alkene Insertion

↓

Step 3: Fragmentation → Substituted Azocane

The stereochemical outcome of azocane synthesis is critical for its application in medicinal chemistry. In the context of rhodium-catalyzed methods, stereochemical studies have revealed that the crucial alkene insertion into the rhodacyclopentanone intermediate can be a reversible process. acs.org This reversibility has significant implications for the final stereochemistry of the product.

Another powerful, stereoselective method for accessing azocanes is the palladium-catalyzed two-carbon ring expansion of 2-alkenyl piperidines. rsc.org This process can proceed with high enantioretention, allowing for the synthesis of enantioenriched azocanes from readily available chiral piperidines. The reaction conditions are mild and tolerate a variety of functional groups. Studies have shown that starting with an enantiopure substrate can lead to the formation of the corresponding azocane with minimal erosion of enantiomeric purity, demonstrating that any competing epimerization processes are slow. rsc.org

An alternative strategy for forming the azocane skeleton involves the ring expansion of smaller, more common piperidine rings. This transformation can be achieved via a bicyclic azetidinium intermediate. researchgate.net The process involves converting a substituted piperidine into a strained bicyclic azetidinium salt, which subsequently undergoes nucleophilic ring-opening to yield the larger azocane ring.

This ring-expansion is highly versatile, as the opening of the azetidinium intermediate can be accomplished with a wide range of nucleophiles. researchgate.net The regioselectivity of the nucleophilic attack is a key aspect of this reaction, and both experimental and computational studies have been used to understand the governing parameters. nih.gov This method provides a metal-free pathway to functionalized azocanes from simple piperidine precursors. researchgate.net

| Nucleophile Class | Specific Examples | Resulting Functional Group on Azocane |

|---|---|---|

| Amines | Aniline, Benzylamine | Amino Group |

| Alcoholates | n-Bu₄NOMe | Alkoxy Group |

| Carboxylates | Benzoic acid derivatives | Carboxylate Ester |

| Halides | n-Bu₄NCl | Chloro Group |

| Pseudo-halides | Azides, Cyanides | Azido, Cyano Groups |

Reactivity Profiles of Pyridine (B92270) and Sulfonyl Moieties within the Compound

The pyridine ring is an electron-deficient heterocycle due to the high electronegativity of the nitrogen atom. uoanbar.edu.iq This inherent electron deficiency, which is further amplified by the strongly electron-withdrawing sulfonyl group at the 3-position, deactivates the ring towards electrophilic aromatic substitution. uoanbar.edu.iq Reactions like nitration or halogenation would require harsh conditions and would be expected to proceed at the positions meta to the nitrogen and ortho/para to the deactivating sulfonyl group (i.e., positions 2, 4, and 6 relative to the sulfonyl group are disfavored).

Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic substitution, particularly at the positions ortho and para to the nitrogen atom (positions 2 and 4). uoanbar.edu.iq The presence of the 3-sulfonyl group further activates the ring for nucleophilic attack. Therefore, reactions with strong nucleophiles, such as organometallics or alkoxides, would likely target the 2, 4, or 6 positions of the pyridine ring. A temporary dearomatization strategy could also be employed to convert the pyridine into an electron-rich intermediate, enabling reactions with electrophiles at the meta-position. nih.gov

| Reaction Type | Reactivity Level | Most Likely Position(s) of Attack | Rationale |

|---|---|---|---|

| Electrophilic Substitution | Very Low | Position 5 | Ring is deactivated by both the ring nitrogen and the 3-sulfonyl group. uoanbar.edu.iq |

| Nucleophilic Substitution | High | Positions 2, 4, 6 | Ring is activated by the ring nitrogen and the 3-sulfonyl group. uoanbar.edu.iq |

The this compound scaffold presents several opportunities for functional group transformations, allowing for the synthesis of diverse analogues.

On the Pyridine Ring: Based on its reactivity profile, nucleophilic aromatic substitution (SNAr) could be used to introduce a variety of substituents at the 2, 4, or 6 positions. For example, amination, alkoxylation, or cyanation reactions could be envisioned.

On the Sulfonyl Group: The sulfonyl group itself is generally robust. However, reductive cleavage of the N-S bond is a possibility under specific, often harsh, conditions, which would yield the free azocane.

On the Azocane Ring: If the azocane ring itself bears substituents from its synthesis (as described in section 3.1), these can be further manipulated. For instance, a hydroxyl group could be oxidized to a ketone, or an ester could be hydrolyzed to a carboxylic acid. The ring nitrogen is part of a sulfonamide and is therefore non-basic and generally unreactive.

The development of one-pot synthetic strategies, such as those used for related heterocyclic systems like pyrazolo[3,4-b]pyridin-6-ones, could be adapted for transformations on this scaffold. nih.gov Such strategies enhance synthetic efficiency by performing multiple reaction steps in a single vessel. nih.govmdpi.com

Theoretical Studies on this compound Remain Unexplored in Publicly Available Research

A comprehensive review of scientific literature and chemical databases reveals a notable absence of theoretical studies focused on the reaction pathways and transition states of this compound. While computational chemistry, particularly Density Functional Theory (DFT) calculations, is a powerful tool for elucidating reaction mechanisms, predicting reactivity, and characterizing transition states of organic molecules, this specific compound has not been the subject of such published investigations.

Research into related pyridine and sulfonamide-containing compounds often focuses on their synthesis, biological activity, or different types of reactions. For instance, studies on other pyridine derivatives have explored their reactivity in areas such as nucleophilic and electrophilic substitutions, cycloaddition reactions, and metal-catalyzed functionalizations. Similarly, theoretical investigations involving sulfonyl groups are common, particularly in the context of their role in directing reaction stereochemistry or participating in radical reactions.

However, the specific combination of a pyridin-3-ylsulfonyl group attached to an azocane ring—a large, flexible eight-membered saturated heterocycle—presents a unique chemical entity. Theoretical studies would be necessary to understand how the conformational flexibility of the azocane ring influences the reactivity of the sulfonamide nitrogen or the pyridine ring. Such studies could model potential reaction coordinates, calculate activation energy barriers for various transformations (e.g., N-dealkylation, ring-opening, or reactions at the pyridine ring), and identify the lowest energy transition state structures.

Without dedicated computational studies on this compound, any discussion of its specific reaction pathways or transition state geometries would be purely speculative. The generation of scientifically accurate data tables detailing parameters like activation energies or bond lengths and angles of transition states is therefore not possible. The scientific community has yet to publish research that would provide the foundational data for such an analysis.

Structural Elucidation and Advanced Spectroscopic Characterization Techniques

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies.

FT-IR Spectroscopy: The FT-IR spectrum of 1-Pyridin-3-ylsulfonylazocane would exhibit prominent absorption bands corresponding to its key structural components. The most characteristic bands would be the asymmetric and symmetric stretching vibrations of the sulfonyl (S=O) group, typically appearing in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. asianpubs.org Other expected vibrations include C-H stretching from both the aromatic pyridine (B92270) ring (above 3000 cm⁻¹) and the aliphatic azocane (B75157) ring (below 3000 cm⁻¹), C=C and C=N stretching vibrations from the pyridine ring (1600-1400 cm⁻¹), and C-N and C-S stretching vibrations at lower wavenumbers. researchgate.net

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The symmetric vibrations of the sulfonyl group and the breathing modes of the pyridine ring are often strong in the Raman spectrum. researchgate.netnih.gov

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Sulfonyl (SO₂) | Asymmetric Stretch | 1350 - 1300 |

| Sulfonyl (SO₂) | Symmetric Stretch | 1160 - 1120 |

| Pyridine Ring | C=C, C=N Stretches | 1600 - 1400 |

| Aromatic C-H | Stretch | ~3050 |

| Aliphatic C-H | Stretch | 2950 - 2850 |

| C-S Bond | Stretch | 800 - 600 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination (e.g., ESI-MS, HRMS)

Mass spectrometry (MS) is an essential tool for determining the molecular weight of a compound and gaining structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): Using a technique like Electrospray Ionization (ESI), HRMS would provide a highly accurate mass measurement of the molecular ion (e.g., [M+H]⁺). This allows for the unambiguous determination of the elemental formula (C₁₂H₁₈N₂O₂S), confirming the compound's composition.

Fragmentation Pattern: The fragmentation pattern observed in the MS/MS spectrum would reveal key structural linkages. Common fragmentation pathways for sulfonamides include the cleavage of the sulfur-nitrogen bond and the carbon-sulfur bond. This would likely lead to the formation of fragment ions corresponding to the pyridinesulfonyl cation and the protonated azocane ring, further corroborating the proposed structure.

Table 3: Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₂H₁₈N₂O₂S |

| Exact Mass (Monoisotopic) | 270.1089 |

| Predicted [M+H]⁺ Ion (HRMS) | 271.1162 |

| Key Predicted Fragments | [C₅H₄NO₂S]⁺ (Pyridinesulfonyl moiety), [C₇H₁₅N]⁺ (Azocane moiety) |

Electronic Absorption and Emission Spectroscopy for Chromophore Characterization (e.g., UV-Vis)

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, specifically identifying chromophores (light-absorbing groups). The primary chromophore in this compound is the pyridine ring. The spectrum is expected to display absorption bands characteristic of π→π* and n→π* electronic transitions. researchgate.net The π→π* transitions, which are typically more intense, arise from the conjugated system of the aromatic ring, while the less intense n→π* transition involves the non-bonding electrons on the nitrogen atom. researchgate.net The position and intensity of these bands can be influenced by the sulfonyl substituent and the solvent environment. researchgate.net

Table 4: Predicted UV-Vis Absorption Maxima for this compound

| Transition Type | Approximate Wavelength (λₘₐₓ) | Relative Intensity |

|---|---|---|

| π→π* | 200 - 270 nm | High |

| n→π* | > 270 nm | Low |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state at atomic resolution. nih.gov A successful single-crystal X-ray diffraction analysis of this compound would provide definitive structural proof.

The crystal structure would unambiguously confirm the molecular connectivity, showing the precise linkages between the pyridine ring at the C3 position to the sulfur atom of the sulfonyl group, and from the sulfur atom to the nitrogen of the azocane ring. nih.govresearchgate.net It would provide accurate measurements of all bond lengths, bond angles, and torsion angles, offering an indisputable confirmation of the molecule's constitution that is inferred from spectroscopic data. researchgate.net

Computational Chemistry and Theoretical Studies on 1 Pyridin 3 Ylsulfonylazocane

Molecular Docking and Ligand-Protein Interaction Profiling (In Silico, Non-Clinical)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand to a protein target.

In silico molecular docking simulations can be employed to predict how 1-Pyridin-3-ylsulfonylazocane might bind within the active site of a given protein. These simulations position the ligand in various orientations and conformations within the binding pocket, calculating a score that reflects the likelihood of a stable interaction. The resulting binding poses reveal potential interaction networks, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and amino acid residues of the protein.

For this compound, key structural features would likely dictate its interactions. The pyridine (B92270) ring, with its nitrogen atom, can act as a hydrogen bond acceptor. The sulfonyl group is also a strong hydrogen bond acceptor. The flexible azocane (B75157) ring allows the molecule to adopt various conformations to fit optimally within a binding site. Docking studies on similar pyridine and sulfonamide-containing compounds have demonstrated the importance of these functional groups in forming key interactions with protein targets. tandfonline.commdpi.comresearchgate.netresearchgate.net

Illustrative Docking Interaction Data for this compound with a Hypothetical Kinase Target

| Interacting Residue (Hypothetical) | Interaction Type | Distance (Å) |

|---|---|---|

| LYS78 | Hydrogen Bond (with Sulfonyl Oxygen) | 2.9 |

| GLU95 | Hydrogen Bond (with Pyridine Nitrogen) | 3.1 |

| LEU130 | Hydrophobic Interaction (with Azocane Ring) | 3.8 |

| PHE145 | π-π Stacking (with Pyridine Ring) | 4.2 |

This table is for illustrative purposes to demonstrate the type of data generated from molecular docking studies.

Beyond predicting the binding pose, computational methods can also estimate the binding affinity of a ligand for a protein, often expressed as a binding energy (e.g., in kcal/mol). Lower binding energies typically indicate a more stable protein-ligand complex. These predictions are crucial for prioritizing compounds for synthesis and experimental testing. The energetic landscape of binding can also be explored, revealing the energy barriers for the ligand entering and leaving the binding site.

The binding affinity of this compound would be influenced by the sum of its interactions within the protein's active site. The formation of strong hydrogen bonds and favorable hydrophobic interactions would contribute to a lower, more favorable binding energy. Various scoring functions are used in docking software to estimate these affinities, and more advanced techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can provide more accurate (though computationally intensive) predictions.

Predicted Binding Affinities for this compound and Analogs with a Hypothetical Target

| Compound | Docking Score (kcal/mol) | Predicted Ki (nM) |

|---|---|---|

| This compound | -8.5 | 150 |

| Analog A (Azepane ring) | -8.1 | 250 |

| Analog B (Piperidine ring) | -7.6 | 500 |

This data is hypothetical and serves to illustrate the comparative analysis enabled by binding affinity predictions.

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure of a molecule. These methods can be used to determine a molecule's geometry, orbital energies, and the distribution of electron density.

Geometric optimization using DFT allows for the calculation of the most stable three-dimensional structure of this compound. This process finds the conformation with the lowest energy, providing accurate bond lengths and angles. Analysis of the electronic structure reveals how electrons are distributed within the molecule, which is fundamental to its reactivity and interactions. DFT calculations have been widely used to study the geometry of pyridine derivatives. acs.orgnih.gov

The optimized geometry of this compound would likely show a planar pyridine ring and a flexible, low-energy conformation for the eight-membered azocane ring. The sulfonyl group would adopt a tetrahedral geometry.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital to which a molecule is most likely to accept electrons. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of a molecule's chemical reactivity and kinetic stability. gkyj-aes-20963246.com A smaller gap suggests higher reactivity.

For this compound, the HOMO is likely to be located on the electron-rich pyridine ring, while the LUMO may be distributed across the sulfonyl group and the pyridine ring. The HOMO-LUMO gap would provide insight into its potential to participate in chemical reactions.

Calculated FMO Properties for this compound (Illustrative)

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.8 |

| LUMO Energy | -1.2 |

These values are hypothetical and representative of what would be obtained from DFT calculations.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack.

The MEP map of this compound would be expected to show negative potential around the nitrogen atom of the pyridine ring and the oxygen atoms of the sulfonyl group, indicating these are likely sites for hydrogen bonding. Positive potential might be found on the hydrogen atoms of the azocane ring.

Conformational Landscape Analysis of the Azocane Ring

Computational analysis is essential to explore this landscape. The process typically begins with a conformational search using molecular mechanics (MM) methods, employing force fields such as MMFF94 or AMOEBA, which are often recommended for their strong performance in conformational analysis. bath.ac.ukresearchgate.net This initial step generates a wide array of possible conformers. Subsequently, the geometries of the most promising low-energy conformers are optimized, and their relative energies are calculated with higher accuracy using Density Functional Theory (DFT) or other quantum mechanical methods. nih.govnih.gov

For an eight-membered ring like azocane, several key conformations are expected to be the most stable. These include various boat-chair (BC), chair-chair (CC), boat-boat (BB), and crown families of structures. princeton.edu The boat-chair conformation is often the energetically preferred arrangement for cyclooctane, a parent carbocycle. princeton.edu The substitution of one carbon with a nitrogen atom to form the azocane ring, along with the bulky pyridin-3-ylsulfonyl group, will influence the relative energies of these conformers. Computational studies would be necessary to determine the specific preferred conformation for this compound.

| Conformation Family | Key Structural Features | Potential for Transannular Strain |

|---|---|---|

| Boat-Chair (BC) | Considered the ground-state conformation for cyclooctane. princeton.edu | Relatively low, due to staggering of substituents. |

| Crown | High symmetry, but can be destabilized by eclipsing interactions. | Can be significant depending on substituent positions. |

| Boat-Boat (BB) | Often a higher-energy conformer compared to the boat-chair. princeton.edu | Higher potential for transannular interactions. |

| Twist-Chair-Boat (TCB) | An intermediate conformation that may lie on the path of interconversion. | Variable, depending on the specific geometry. |

Bioisosteric Replacements and Molecular Modification Strategies (Theoretical)

Bioisosterism is a fundamental strategy in medicinal chemistry for optimizing drug candidates by replacing a functional group with another that retains similar physical or chemical properties, leading to comparable biological activity. nih.gov This approach can be used to enhance potency, selectivity, and pharmacokinetic properties. Theoretical molecular modification strategies for this compound would focus on its three main components: the pyridine ring, the sulfonamide linker, and the azocane ring.

The design of bioisosteric analogs of this compound would be guided by established principles to modulate its properties while preserving key interactions with a hypothetical biological target.

Pyridine Ring Replacement: The 3-pyridyl group acts as a hydrogen bond acceptor and participates in aromatic interactions. Bioisosteric replacements could aim to mimic these features. For instance, replacing the pyridine nitrogen with a 'C-CN' unit to form a benzonitrile (B105546) can mimic the hydrogen-bond accepting ability. researchgate.net Other five- or six-membered heterocycles (e.g., pyrimidine, pyrazine, thiazole) could also be explored to alter electronic properties and metabolic stability. Saturated bioisosteres, such as 3-azabicyclo[3.1.1]heptane, have been shown to be effective replacements for pyridine, often leading to dramatic improvements in physicochemical properties like solubility and metabolic stability. researchgate.netchemrxiv.org

Sulfonamide Moiety Modification: The sulfonamide group is a key structural feature in many drugs. nih.gov Its hydrogen-bonding capabilities and geometry are crucial. Modifications could involve replacing one of the oxygen atoms with an imidic nitrogen to form a sulfondiimidamide, which allows for precise control over acidity and hydrogen-bonding patterns. Another strategy is to alter the substitution on the sulfonamide nitrogen, although in this case, it is part of the azocane ring.

Azocane Ring Modification: The large and flexible azocane ring contributes to the molecule's lipophilicity and conformational freedom. Bioisosteric replacement could involve contracting or expanding the ring (e.g., to a 7- or 9-membered ring) to alter the conformational profile and spatial arrangement of the pharmacophore elements. Introducing heteroatoms (e.g., an oxygen to create an oxazocane derivative) or rigidifying the ring through bicyclic structures could also be explored to reduce conformational entropy upon binding. nih.gov

| Original Moiety | Potential Bioisostere | Rationale for Replacement | Reference |

|---|---|---|---|

| Pyridine | Benzonitrile | Mimics hydrogen bond acceptor properties and can improve metabolic stability. | researchgate.net |

| Pyridine | Thiazole | Alters electronic distribution and potential for new vector interactions. | |

| Pyridine | 3-Azabicyclo[3.1.1]heptane | Saturated, non-aromatic mimic that can improve solubility and metabolic stability. | chemrxiv.org |

| Pyridine | 2-Difluoromethylpyridine | Acts as a bioisostere for pyridine-N-oxide, potentially enhancing activity. | nih.govrsc.org |

| Sulfonamide Oxygen | Imidic Nitrogen (Sulfondiimidamide) | Modulates pKa and hydrogen bonding donor/acceptor patterns. | |

| Azocane Ring | Azepane (7-membered ring) | Reduces ring flexibility and alters conformational preferences. | |

| Azocane Ring | Oxazocane Ring | Introduces a hydrogen bond acceptor and can improve solubility. |

Once theoretical analogs are designed, computational methods are employed to predict how these modifications will affect the molecule's properties, thereby prioritizing the most promising candidates for synthesis. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For newly designed sulfonamide derivatives, 2D and 3D-QSAR models can be developed to predict their potential potency. tandfonline.comnih.gov These models use molecular descriptors (e.g., electronic, steric, hydrophobic) to forecast activity, guiding the design toward compounds with features associated with higher efficacy. jbclinpharm.orgtiu.edu.iq

Molecular Docking and Molecular Dynamics (MD): If a biological target is known, molecular docking can be used to predict the binding mode and affinity of the designed analogs within the target's active site. tandfonline.com Following docking, molecular dynamics (MD) simulations can provide a more dynamic picture of the protein-ligand complex, assessing its stability and flexibility over time. nih.govpeerj.com MD simulations can help confirm that the bioisosteric replacement maintains key binding interactions.

ADMET Prediction: A crucial aspect of drug design is ensuring favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. Various computational tools and models are available to predict these characteristics. nih.gov In silico models can estimate properties like aqueous solubility, lipophilicity (logP), blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes. simulations-plus.comnih.govresearchgate.net Predicting these properties early in the design phase helps to avoid costly failures later in development. nih.govmemphis.edu

| Method | Application | Predicted Properties | Reference |

|---|---|---|---|

| QSAR (Quantitative Structure-Activity Relationship) | Predicting biological activity based on structural features. | Potency (e.g., IC50, Ki), selectivity. | nih.govtandfonline.com |

| Molecular Docking | Predicting the preferred binding orientation of a ligand to a target. | Binding mode, scoring functions to estimate affinity. | tandfonline.com |

| Molecular Dynamics (MD) Simulation | Simulating the movement of atoms and molecules over time. | Stability of ligand-receptor complex, conformational changes, binding free energy. | nih.govpeerj.com |

| ADMET Prediction Models | In silico prediction of pharmacokinetic and toxicity profiles. | Solubility, logP, permeability, metabolic stability, toxicity risks. | nih.govsimulations-plus.comresearchgate.net |

| DFT (Density Functional Theory) | Calculating electronic structure and properties. | Reactivity, electrostatic potential, orbital energies. | researchgate.netmdpi.com |

Supramolecular Chemistry and Non Covalent Interactions of 1 Pyridin 3 Ylsulfonylazocane

Exploration of Intermolecular Interactions (e.g., Hydrogen Bonding, Pi-Stacking, Van der Waals Forces)

The structure of 1-Pyridin-3-ylsulfonylazocane, featuring a pyridine (B92270) ring, a sulfonyl group, and an azocane (B75157) ring, allows for a range of intermolecular interactions that influence its physical and chemical properties.

Hydrogen Bonding: The nitrogen atom in the pyridine ring of this compound can act as a hydrogen bond acceptor. The oxygen atoms of the sulfonyl group can also participate as hydrogen bond acceptors. While the core structure of this compound lacks a hydrogen bond donor, in the presence of suitable donor molecules (e.g., water, alcohols), it can engage in significant hydrogen bonding interactions.

Pi-Stacking: The electron-deficient pyridine ring is capable of engaging in π-π stacking interactions. researchgate.net These interactions are crucial in the packing of aromatic molecules in crystals and play a role in stabilizing intermolecular associations in solution. mdpi.com The nature of π-stacking can vary, including face-to-face and edge-to-face arrangements, and is influenced by the electronic properties of the interacting aromatic systems. researchgate.netnih.gov Theoretical calculations on pyridine dimers have shown that antiparallel-displaced geometry tends to be the most stable arrangement. researchgate.net

| Interaction Type | Potential Role in this compound | Interacting Moiety |

| Hydrogen Bonding | Acts as a hydrogen bond acceptor, influencing solubility in protic solvents and interactions with biological macromolecules. | Pyridine Nitrogen, Sulfonyl Oxygens |

| Pi-Stacking | Promotes aggregation and influences crystal packing through interactions between pyridine rings. researchgate.net | Pyridine Ring |

| Van der Waals Forces | Contributes to the overall stability of condensed phases and non-specific binding. wikipedia.org | Entire Molecule (especially the azocane ring) |

Molecular Recognition Phenomena Involving the Compound

Molecular recognition is the specific interaction between two or more molecules through non-covalent bonding. The distinct functionalities within this compound provide specific sites for recognition by other molecules. The pyridine nitrogen and sulfonyl oxygens can be recognized by hydrogen bond donors. The pyridine ring can be recognized by other aromatic systems through π-stacking interactions. This selective binding is the basis for many biological processes and applications in chemical sensing and separation. nih.gov

Self-Assembly Behavior and Formation of Organized Structures

Self-assembly is the spontaneous organization of molecules into ordered structures, driven by non-covalent interactions. While specific studies on the self-assembly of this compound are not available, its structure suggests a potential for such behavior. The interplay of hydrogen bonding and π-stacking could lead to the formation of one-dimensional chains, two-dimensional sheets, or more complex three-dimensional architectures in the solid state. In solution, under specific conditions of concentration and solvent, it could potentially form aggregates or micelles. The prediction of self-assembly from molecular structure is an emerging field, with computational methods being developed to aid in the design of self-assembling systems. nih.gov

Host-Guest Chemistry Principles Applied to this compound Derivatives

Host-guest chemistry involves the binding of a smaller "guest" molecule within a larger "host" molecule. nih.gov While this compound itself is not a typical host, its derivatives could be designed to act as such. For instance, functionalization of the azocane ring could create a cavity capable of encapsulating small guest molecules. The pyridine and sulfonyl groups could serve as binding sites within this cavity, providing specificity for certain guests. The principles of host-guest chemistry are widely applied in areas such as drug delivery, catalysis, and sensing. rsc.orgnih.gov

Methodologies for Quantifying Non-Covalent Interactions in Solution and Solid State

The quantification of weak non-covalent interactions is essential for a detailed understanding of supramolecular systems. Various experimental and computational techniques are employed for this purpose.

In Solution:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying non-covalent interactions in solution. Chemical shift titration experiments can be used to determine binding constants between interacting species. Nuclear Overhauser effect (NOE) experiments can provide information about the proximity of atoms, helping to elucidate the geometry of intermolecular complexes. ed.ac.uk

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of thermodynamic parameters such as the binding constant (Ka), enthalpy change (ΔH), and entropy change (ΔS).

UV-Vis and Fluorescence Spectroscopy: Changes in the electronic environment upon complexation can lead to shifts in UV-Vis absorption or fluorescence emission spectra, which can be used to quantify binding interactions.

In the Solid State:

X-ray Crystallography: Single-crystal X-ray diffraction provides precise information about the arrangement of molecules in a crystal, allowing for the direct visualization and geometric characterization of non-covalent interactions.

Computational Methods: Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to calculate the interaction energies of non-covalent complexes. nih.gov Hirshfeld surface analysis and PIXEL energy analysis are computational tools used to visualize and quantify intermolecular interactions in crystal structures. researchgate.net

| Methodology | State | Information Obtained |

| NMR Spectroscopy | Solution | Binding constants, complex geometry |

| Isothermal Titration Calorimetry | Solution | Thermodynamic parameters of binding (Ka, ΔH, ΔS) |

| UV-Vis/Fluorescence Spectroscopy | Solution | Binding constants |

| X-ray Crystallography | Solid State | Precise molecular and intermolecular geometry |

| Computational Chemistry | Both | Interaction energies, visualization of interactions |

Chemical Biology Applications and Probe Development Non Clinical Research

Design and Synthesis of 1-Pyridin-3-ylsulfonylazocane-Based Chemical Probes

The development of chemical probes from a novel scaffold like this compound would begin with its synthesis, followed by the strategic incorporation of reporter tags or reactive groups. A general synthetic approach could involve the reaction of 3-pyridinesulfonyl chloride with azocane (B75157).

To transform the core scaffold into a chemical probe, medicinal chemists would typically introduce functional handles. These could include:

Reporter Tags: Fluorophores (e.g., fluorescein, rhodamine) for fluorescent imaging, or biotin (B1667282) for affinity purification-based studies.

Reactive Moieties: Photo-activatable groups (e.g., azides, diazirines) for photo-affinity labeling to identify binding partners, or electrophilic "warheads" for covalent modification of target proteins.

Linkers: A chemical tether of varying length and composition could be inserted between the core scaffold and the functional group to optimize target binding and minimize steric hindrance.

The design process would be guided by structure-activity relationship (SAR) studies to understand how modifications to the scaffold affect its biological activity and target engagement. nih.gov

Table 1: Hypothetical Design Parameters for this compound-Based Probes

| Probe Component | Potential Modifications | Purpose |

| Core Scaffold | Substitution on the pyridine (B92270) or azocane rings | Modulate solubility, cell permeability, and target affinity |

| Linker | Polyethylene (B3416737) glycol (PEG), alkyl chains | Vary length and hydrophilicity to optimize probe function |

| Reporter Tag | Fluorescent dyes, biotin, radioisotopes | Enable detection and visualization of the probe |

| Reactive Group | Azide, alkyne, electrophile | Facilitate covalent labeling of biological targets |

Strategies for Enabling Site-Selective Chemical Modification via the Compound Scaffold

Achieving site-selective modification of biomolecules, such as proteins, is a key goal in chemical biology. ucl.ac.uknih.gov If this compound were found to bind to a specific protein, its scaffold could be engineered for site-selective modification.

Strategies could include:

Affinity Labeling: By incorporating a mildly reactive electrophile onto the scaffold, the probe could covalently bind to a nucleophilic amino acid residue (e.g., cysteine, lysine) within the binding pocket of its target protein.

Proximity-Induced Labeling: The scaffold could be designed to carry a catalyst or a reactive species that, upon binding to its target, modifies neighboring proteins or biomolecules, thus mapping the molecular environment of the target.

The pyridine and sulfonyl groups themselves are generally not reactive under physiological conditions, making them stable core structures for such probes. The azocane ring, however, could potentially be functionalized at various positions to attach the necessary chemical groups for these advanced modification strategies.

Application of this compound Derivatives in Understanding Biological Systems at a Molecular Level

The ultimate utility of chemical probes derived from this compound would be in elucidating the function of their biological targets. If a specific protein target were identified, these probes could be used to:

Visualize Target Localization: Fluorescently labeled derivatives could be used in cellular imaging to determine the subcellular location of the target protein.

Identify Binding Partners: Pull-down experiments using biotinylated probes followed by mass spectrometry could identify other proteins that interact with the target.

Validate Drug Targets: By demonstrating that modulation of the target with the compound leads to a specific cellular phenotype, the target's role in a biological pathway could be validated.

These applications are fundamental to chemical biology and are essential for the discovery and development of new therapeutic agents.

Development of Optochemical and Bifunctional Tools Incorporating the Scaffold

Advanced chemical tools could also be envisioned based on the this compound scaffold.

Optochemical Tools: These tools use light to control the activity of a molecule. nih.gov For instance, a photolabile "caging" group could be attached to the scaffold, rendering it inactive until it is irradiated with light of a specific wavelength. This would allow for precise spatial and temporal control over the compound's activity within a biological system.

Bifunctional Tools: These molecules are designed to simultaneously bind to two different biological targets. A bifunctional molecule based on this compound could be synthesized to bring two proteins into close proximity. One prominent application of this concept is in the development of PROteolysis TArgeting Chimeras (PROTACs), which recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.

Table 2: Potential Advanced Tools Based on this compound

| Tool Type | Design Strategy | Potential Application |

| Optochemical Probe | Incorporate a photocleavable group | Light-activated release of the active compound |

| Bifunctional Molecule | Link the scaffold to a ligand for another protein | Induce proximity between two target proteins |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Pyridin-3-ylsulfonylazocane, and what challenges are commonly encountered in its purification?

- Answer: The synthesis of sulfonyl-containing azocane derivatives typically involves multi-step procedures, such as nucleophilic substitution or sulfonylation reactions. For example, sulfonyl chloride intermediates may react with azocane precursors under controlled conditions (e.g., low temperature, inert atmosphere). A key challenge is ensuring regioselectivity during sulfonylation to avoid byproducts. Purification often requires column chromatography followed by recrystallization, with careful monitoring via HPLC to confirm purity (>95%) . Challenges include side reactions due to residual moisture or competing nucleophiles, necessitating rigorous drying of solvents and reagents.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the sulfonyl and azocane moieties in this compound?

- Answer:

- NMR Spectroscopy: <sup>1</sup>H and <sup>13</sup>C NMR are critical for confirming the sulfonyl group (e.g., SO2 resonance at ~110-130 ppm in <sup>13</sup>C NMR) and azocane ring protons (distinct splitting patterns due to conformational rigidity).

- Mass Spectrometry (HRMS): Provides molecular ion confirmation and fragmentation patterns to validate the sulfonyl-azocane linkage.

- HPLC: Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity and identifies polar impurities.

- FT-IR: Sulfonyl S=O stretches appear at ~1350-1150 cm<sup>-1</sup> .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

- Answer: Stability studies should assess degradation kinetics in buffered solutions (pH 1–12) at 25°C and 40°C. Sulfonamides are generally stable in acidic conditions but may hydrolyze under strong alkaline conditions. Accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) coupled with LC-MS monitoring is recommended to identify degradation products, such as sulfonic acids or ring-opened intermediates .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate competing side reactions during the sulfonylation step in azocane derivatives?

- Answer:

- Solvent Selection: Use aprotic solvents (e.g., DCM, THF) to minimize nucleophilic interference.

- Temperature Control: Lower temperatures (0–5°C) reduce unwanted thermal side reactions.

- Catalysis: Lewis acids (e.g., ZnCl2) can enhance sulfonyl group activation.

- Stoichiometry: A 1.2:1 molar ratio of sulfonyl chloride to azocane precursor ensures complete conversion while limiting excess reagent.

Post-reaction, quenching with ice-cold water and rapid extraction into organic phases prevents hydrolysis .

Q. What strategies resolve discrepancies between computational predictions (e.g., DFT) and experimental data regarding the compound’s conformational stability?

- Answer:

- X-ray Crystallography: Resolve 3D structure to validate computational models.

- Dynamic NMR: Probe ring-flipping dynamics in azocane moieties to compare with DFT-derived energy barriers.

- Solvent Effects: Adjust computational parameters to account for solvation (e.g., using COSMO-RS models) if experimental data diverges in polar solvents.

Contradictions often arise from neglecting non-covalent interactions (e.g., π-stacking with pyridinyl groups), which require advanced MD simulations .

Q. How should researchers design assays to evaluate the biological activity of this compound against enzyme targets (e.g., kinases or proteases)?

- Answer:

- Target Selection: Prioritize sulfonamide-sensitive enzymes (e.g., carbonic anhydrase) based on structural homology.

- Assay Conditions: Use fluorescence-based or colorimetric assays (e.g., NADH depletion for oxidoreductases) with IC50 determination.

- Control Experiments: Include known inhibitors (e.g., acetazolamide) to validate assay sensitivity.

- Mechanistic Studies: Employ SPR or ITC to quantify binding kinetics and thermodynamics.

Toxicity screening (e.g., MTT assay on HEK-293 cells) is critical before in vivo studies .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the solubility of this compound in polar vs. non-polar solvents?

- Answer:

- Method Standardization: Ensure consistent particle size (via micronization) and equilibration time (24–48 hrs) in solubility studies.

- Ternary Phase Diagrams: Map solubility in solvent mixtures (e.g., DMSO-water) to identify co-solvency effects.

- Thermodynamic Analysis: Calculate Hansen solubility parameters to reconcile discrepancies between experimental and predicted solubility .

Methodological Best Practices

- Synthetic Reproducibility: Document reaction parameters (e.g., ramp rates, stirring speed) meticulously.

- Data Validation: Use triplicate runs for kinetic studies and report standard deviations.

- Ethical Compliance: Adhere to institutional guidelines for handling hazardous intermediates (e.g., sulfonyl chlorides) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.